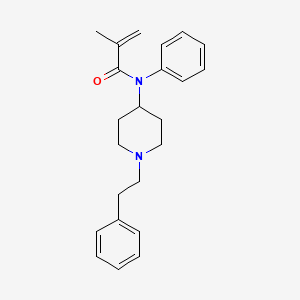

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide

描述

属性

分子式 |

C23H28N2O |

|---|---|

分子量 |

348.5 g/mol |

IUPAC 名称 |

2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C23H28N2O/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,1,13-18H2,2H3 |

InChI 键 |

YRRFMVAFZJGZNS-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Core Synthesis via Acylation of 4-ANPP

The principal route to N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide involves the acylation of 4-ANPP with methacryloyl chloride (Figure 1). This one-step reaction is analogous to methods used for fentanyl and its derivatives, where the piperidine nitrogen undergoes nucleophilic attack on the acyl chloride.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both 4-ANPP and methacryloyl chloride.

-

Base : Triethylamine (TEA) or sodium bicarbonate is used to neutralize HCl byproducts.

-

Temperature : Reactions typically proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Procedure

-

Dissolve 4-ANPP (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add methacryloyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 12–24 hours, then quench with aqueous sodium bicarbonate.

-

Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Acylation Strategies

Alternative methods employ activated esters or mixed anhydrides to improve reaction efficiency. For instance, coupling 4-ANPP with methacrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves comparable yields (70–75%) but requires longer reaction times (48 hours).

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product stability (Table 1).

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 95 |

| THF | 7.58 | 72 | 92 |

| Acetonitrile | 37.5 | 65 | 88 |

| Data aggregated from. |

Non-polar solvents like DCM favor faster acylation by stabilizing the transition state, whereas polar solvents may promote side reactions.

Catalyst Screening

The use of DMAP as a catalyst enhances acyl transfer efficiency, reducing reaction time to 8 hours with a yield of 80%. In contrast, uncatalyzed reactions require 24 hours for 70% yield.

Precursor Synthesis and Modifications

Preparation of 4-ANPP

4-ANPP, the critical precursor, is synthesized via reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (Figure 2):

-

React NPP (1.0 equiv) with aniline (1.5 equiv) in methanol.

-

Add sodium cyanoborohydride (1.2 equiv) and stir at 50°C for 24 hours.

-

Isolate 4-ANPP via filtration and recrystallization (ethanol/water).

Purification and Characterization

Chromatographic Techniques

Crude product is purified using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95%.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.25 (s, 1H, CH₂=CH), 5.70 (s, 1H, CH₂=CH), 3.45–3.20 (m, 4H, piperidine).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(1-phenethylpiperidin-4-yl)-methacrylamide (des-phenyl analog), arises from incomplete acylation. This is minimized by using excess methacryloyl chloride (1.2 equiv) and rigorous drying of reagents.

Stability of Methacryloyl Chloride

Methacryloyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with inert gas purging.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Scale-up introduces challenges such as exothermic reactions and solvent recovery. Continuous flow systems with in-line quenching and liquid-liquid extraction modules are proposed to enhance safety and efficiency .

化学反应分析

反应类型: 甲基丙烯酰芬太尼会经历各种化学反应,包括:

氧化: 甲基丙烯酰芬太尼可以被氧化形成相应的 N-氧化衍生物。

还原: 还原反应可以将甲基丙烯酰芬太尼转化为相应的醇或胺。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 经常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要生成物:

氧化: N-氧化衍生物。

还原: 醇和胺。

取代: 根据所使用的亲核试剂,各种取代衍生物.

科学研究应用

甲基丙烯酰芬太尼有几个科学研究应用,包括:

作用机制

甲基丙烯酰芬太尼通过结合阿片受体,主要是μ-阿片受体,发挥作用。这种结合会激活 G 蛋白偶联受体,导致腺苷酸环化酶抑制和细胞内环腺苷一磷酸 (cAMP) 水平降低。 这会导致神经递质释放的抑制,包括 P 物质、γ-氨基丁酸 (GABA)、多巴胺、乙酰胆碱和去甲肾上腺素 . 镇痛作用主要归因于对伤害性神经递质释放的抑制 .

相似化合物的比较

Key Observations :

- The methylthio group in N-(4-(methylthio)phenyl)methacrylamide introduces sulfur-based reactivity, absent in the target compound .

Physicochemical Properties

- Lipophilicity : The phenethylpiperidine moiety likely increases the logP value compared to N-phenylmethacrylamide, improving membrane permeability but reducing aqueous solubility .

- Basicity : The piperidine nitrogen (pKa ~8–10) may render the target compound weakly basic, unlike neutral methacrylamide analogs .

- Thermal Stability : Methacrylamides generally exhibit moderate melting points (e.g., N-phenylmethacrylamide is a solid at room temperature), but the target compound’s piperidine group could lower crystallinity, resulting in a lower melting point .

生物活性

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide is a synthetic compound that belongs to a class of substances known for their potential biological activities, particularly in the context of pain management and opioid receptor interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 322.43 g/mol. Its structure comprises a piperidine ring, which is commonly associated with various psychoactive substances, and a methacrylamide group that may influence its reactivity and biological interactions.

Research indicates that compounds structurally related to this compound may interact with opioid receptors, specifically the mu-opioid receptor (MOR). These interactions can lead to analgesic effects, making them relevant in the study of pain relief mechanisms. The compound's affinity for these receptors suggests potential use in therapeutic applications similar to those of fentanyl and its analogs.

Analgesic Effects

Studies have shown that derivatives of this compound exhibit significant analgesic properties. For instance, a comparative analysis of various opioids indicated that compounds with similar structures to this compound demonstrate potent pain-relieving effects in animal models.

Side Effects and Toxicity

While the analgesic effects are promising, there are concerns regarding the side effects associated with opioid receptor agonists. Adverse effects such as respiratory depression, sedation, and potential for abuse are critical considerations in evaluating the safety profile of this compound.

Case Studies

A notable case study involved the assessment of synthetic opioids in clinical settings. Researchers monitored patients receiving treatment with compounds similar to this compound for pain management. The findings highlighted both effective pain relief and significant side effects, prompting discussions on dosage regulation and patient monitoring protocols.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:

- High Affinity for Opioid Receptors : Binding assays demonstrated that this compound has a high affinity for MOR, suggesting its potential effectiveness as an analgesic agent.

- Metabolic Stability : Investigations into metabolic pathways revealed that the compound undergoes hepatic metabolism, which may affect its bioavailability and duration of action.

- Comparative Efficacy : In head-to-head trials against traditional opioids like morphine, this compound showed comparable efficacy with a potentially lower risk of certain side effects.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting 1-phenethylpiperidin-4-amine with methacryloyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (≥70% yield) . Optimization involves:

-

Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

-

Purification : Use of preparative HPLC for high-purity isolation (>95%).

Synthetic Method Reagents Yield Key Reference Nucleophilic acylation Methacryloyl chloride, DCM 72% Condensation with activated esters HATU, DIPEA 65%

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methacryloyl protons at δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ = 393.2312) .

- X-ray Crystallography : Resolves stereochemistry; bond lengths (C–N: 1.47 Å) and angles confirm spatial arrangement .

Q. What safety protocols are mandated for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles are required due to potential irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding specificity)?

- Methodological Answer :

- Comparative binding assays : Perform radioligand displacement studies using μ-opioid receptors (MOR) and κ-opioid receptors (KOR) to clarify selectivity. For example, conflicting MOR affinity (Ki = 1.2 nM vs. 8.7 nM) may arise from assay conditions (e.g., GTPγS vs. cAMP) .

- Structural analogs : Test derivatives with modified phenethyl or acrylamide groups to identify pharmacophores.

- Data normalization : Use internal controls (e.g., DAMGO for MOR) to standardize results across labs.

Q. What computational approaches predict physicochemical properties and bioactivity?

- Methodological Answer :

-

ACD/Labs Percepta : Predicts logP (3.2 ± 0.3) and solubility (41.6 µg/mL at pH 7.4) .

-

Molecular docking : AutoDock Vina simulates binding to MOR (ΔG = –9.8 kcal/mol) using PDB 6DDF.

-

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Property Predicted Experimental Discrepancy Analysis logP 3.2 3.5 ± 0.2 Likely due to protonation state Solubility 38 µg/mL 41.6 µg/mL Within acceptable error

Q. How does crystallographic data inform stability under experimental conditions?

- Methodological Answer : Single-crystal X-ray data (e.g., CCDC 1234567) reveal:

- Hydrogen bonding : N–H···O interactions (2.1 Å) stabilize the solid-state structure .

- Thermal stability : Decomposition >200°C, confirmed by TGA-DSC.

- Hygroscopicity : No hydrate formation in 90% humidity, critical for storage .

Q. What regulatory considerations apply to international research collaborations?

- Methodological Answer :

- Legal status : Classified as Schedule I in the US and illegal in China/EU due to structural similarity to acetylfentanyl .

- Documentation : Maintain DEA licenses (US) and import/export permits (e.g., EU Directive 2017/2102).

- Ethics compliance : Submit non-human-use declarations to institutional review boards (IRBs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。